

# Physicochemical properties of Delafloxacin meglumine including solubility and stability

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# Delafloxacin Meglumine: A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Delafloxacin is a fourth-generation anionic fluoroquinolone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[1][2] It is formulated as a meglumine salt to improve its pharmaceutical properties.[2] Unlike the zwitterionic nature of most fluoroquinolones, delafloxacin's anionic character results in increased accumulation in bacteria and cells at acidic pH, which is a common feature of infection sites.[2] This guide provides an in-depth overview of the core physicochemical properties of **delafloxacin meglumine**, with a specific focus on its solubility and stability, crucial parameters for formulation development and clinical efficacy.

# **Core Physicochemical Properties**

**Delafloxacin meglumine** is a crystalline solid, typically appearing as an off-white to yellow powder.[3][4][5] It is known to be polymorphic, meaning it can exist in more than one crystalline form.[6] The control of polymorphism is critical in manufacturing to ensure consistent product quality and performance.[6]

Table 1: Physicochemical Properties of Delafloxacin Meglumine



Parameter	Value	Reference(s)	
IUPAC Name	1-(6-amino-3,5-difluoro-2- pyridinyl)-8-chloro-6-fluoro-7- (3-hydroxyazetidin-1-yl)-4- oxoquinoline-3-carboxylic acid; (2R,3R,4R,5S)-6- (methylamino)hexane- 1,2,3,4,5-pentol	[7]	
CAS Number	352458-37-8	[3][5][7]	
Molecular Formula	C25H29CIF3N5O9	[5][7][8]	
Molecular Weight	635.97 g/mol	[5][8]	
Appearance	Crystalline solid, Off-white to yellow	[3][5]	
Melting Point	170.9 °C (by DSC)	[9]	
UV/Vis. λmax	230, 291 nm	[3]	
Purity	≥98%	[3]	

# **Solubility Profile**

The aqueous solubility of delafloxacin is a critical factor influencing its formulation and bioavailability. The active moiety, delafloxacin, is poorly soluble in water, which necessitates the use of the meglumine salt form and other excipients in pharmaceutical preparations.[2][10] The solubility of **delafloxacin meglumine** is highly dependent on pH.

Table 2: Solubility of **Delafloxacin Meglumine** in Various Solvents



Solvent / Medium	Temperature (°C)	Solubility	Reference(s)
Water	25	35.5 mg/mL (as delafloxacin acid, pH of solution ~9.1)	[9]
Water	Not Specified	100 mg/mL	[8]
PBS (pH 7.2)	Not Specified	~10 mg/mL	[3]
DMSO	Not Specified	≥ 6.4 mg/mL to 100 mg/mL	[3][5][8][11]
Dimethylformamide (DMF)	Not Specified	0.5 mg/mL	[3]
Ethanol	Not Specified	Insoluble	[8]

### **Stability Profile**

The stability of a drug substance is paramount to ensuring its safety, quality, and efficacy throughout its shelf life. Stability studies for **delafloxacin meglumine** have been conducted under various conditions to establish its storage requirements and re-test period.

Table 3: Stability of **Delafloxacin Meglumine** under Different Conditions

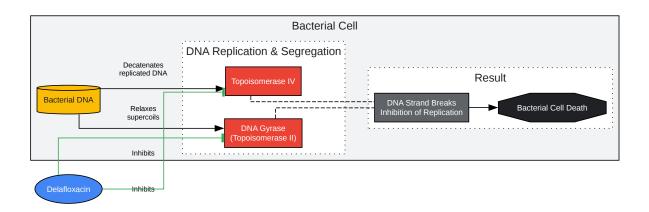
| Form | Storage Condition | Duration | Stability Finding | Reference(s) | | --- | --- | --- | --- | | Crystalline Solid |  $-20^{\circ}$ C |  $\geq 4$  years | Stable |[3] | | Tablet Formulation | 20 to 25°C (Excursions permitted to 15-30°C) | 36 months | Stable (Proposed shelf life) |[6] | | Aqueous Solution (PBS, pH 7.2) | Not Specified | > 1 day | Not recommended for storage |[3] | | Stock Solution (in solvent) |  $-80^{\circ}$ C | 1 year | Stable |[8] | | Stock Solution (in solvent) |  $-20^{\circ}$ C | 1 month | Stable |[5] | | Forced Degradation | Acidic, alkaline, oxidative, basic, and thermal stress | Not Specified | Found to be less susceptible to degradation |[12] |

#### **Mechanism of Action**

Delafloxacin exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][13][14][15] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[13][15] By binding



to and stabilizing the enzyme-DNA cleavage complex, delafloxacin introduces double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[13][14][16] It shows a similar affinity for both enzymes in Gram-positive and Gram-negative bacteria, a characteristic that contributes to its broad spectrum of activity and may reduce the likelihood of resistance development.[1][15]



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Caption: Mechanism of action of Delafloxacin.

# Experimental Protocols Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound, often used for Biopharmaceutics Classification System (BCS) assessment.[17][18]

Protocol Outline:

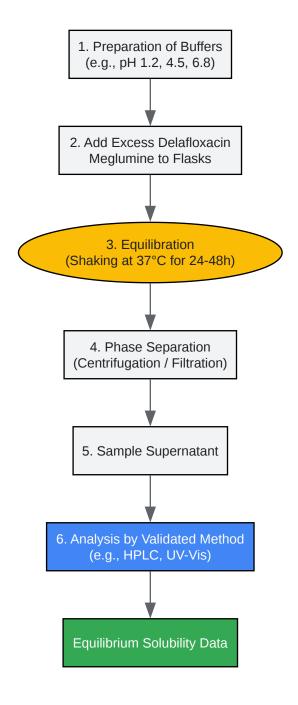
#### Foundational & Exploratory





- Preparation of Media: Prepare aqueous buffer solutions across a physiologically relevant pH range (e.g., pH 1.2 to 7.5).[18]
- Sample Preparation: Add an excess amount of delafloxacin meglumine solid to flasks containing a known volume of the prepared buffer media. This ensures that a saturated solution is achieved.[19]
- Equilibration: Seal the flasks and place them in a temperature-controlled shaker bath, typically maintained at 25°C or 37°C. Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium.[17][19] The time required to reach equilibrium should be established by preliminary experiments.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the solid phase from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the drug).[20]
- Quantification: Accurately dilute an aliquot of the clear supernatant and determine the
  concentration of dissolved delafloxacin meglumine using a validated analytical method,
  such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[17]
   [20]
- Data Analysis: The determined concentration represents the equilibrium solubility of the compound at that specific pH and temperature. The experiment should be performed in triplicate for each condition.[19]





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Caption: Workflow for the shake-flask solubility determination.

## **Stability-Indicating Method Development**

Stability studies are performed according to International Council for Harmonisation (ICH) guidelines to establish the shelf-life and storage conditions for a drug substance.[21][22][23] [24] A key component is the use of a validated stability-indicating analytical method, typically an

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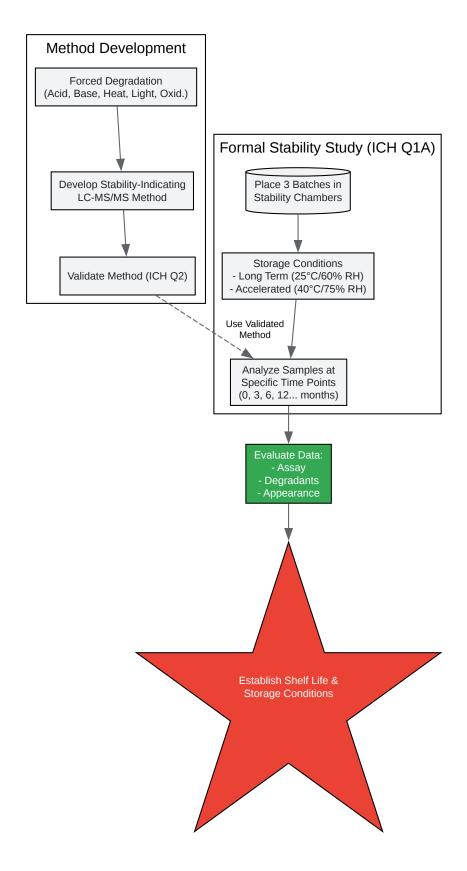


HPLC or LC-MS/MS method, which can resolve the active pharmaceutical ingredient (API) from its degradation products.[12][22]

#### **Protocol Outline:**

- Forced Degradation Studies: Subject **delafloxacin meglumine** solutions to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), oxidation (e.g., 3% H<sub>2</sub>O<sub>2</sub>), heat (e.g., 60°C), and photolysis (exposure to UV/Vis light as per ICH Q1B).[24] This helps to identify potential degradation products.
- Method Development: Develop a chromatographic method (e.g., reverse-phase HPLC with UV or MS/MS detection) capable of separating the intact delafloxacin peak from all degradation product peaks and any excipients.[12] A recently developed LC-MS/MS method utilizes a C18 column with a mobile phase of 0.2% formic acid and acetonitrile.[12][25]
- Method Validation: Validate the analytical method for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The method must be proven to be "stability-indicating."
- Formal Stability Study: Place at least three primary batches of the drug substance or product in the proposed container closure system into stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.[22][24][26]
- Time-Point Analysis: Pull samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months) and analyze them using the validated stability-indicating method.[24]
- Data Evaluation: Monitor for any changes in physical appearance, purity (assay), and degradation products. The data is used to establish a re-test period or shelf life.[22]





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Caption: Workflow for a typical stability study.



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